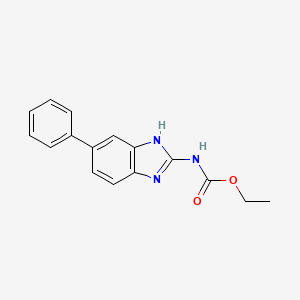

Carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester

Description

This structure places it within a broader class of benzimidazole carbamates, which are studied for their pharmacological and chemical properties.

Properties

CAS No. |

83821-08-3 |

|---|---|

Molecular Formula |

C16H15N3O2 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

ethyl N-(6-phenyl-1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C16H15N3O2/c1-2-21-16(20)19-15-17-13-9-8-12(10-14(13)18-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,17,18,19,20) |

InChI Key |

UPWFWVPKWFCFJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Formation of 5-Phenyl-1H-benzimidazole Core

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with appropriate carboxylic acid derivatives or aldehydes. For the 5-phenyl substitution, the precursor often involves a 4-phenyl-substituted o-phenylenediamine or a suitable phenyl-substituted aldehyde.

- Typical reaction conditions : Acidic or neutral media, elevated temperatures (80–150 °C), sometimes under reflux.

- Catalysts : Acid catalysts such as polyphosphoric acid or Lewis acids may be used to promote cyclization.

Carbamate Formation via Reaction with Ethyl Chloroformate or Carbonates

The carbamate ethyl ester group is introduced by reacting the benzimidazole amine with ethyl chloroformate or organic carbonates in the presence of a base.

Method 1: Reaction with Ethyl Chloroformate

- The benzimidazole amine is treated with ethyl chloroformate under controlled temperature (0–25 °C) in an inert solvent such as dichloromethane or tetrahydrofuran.

- A base like triethylamine or pyridine scavenges the released HCl.

- The reaction proceeds to form the ethyl carbamate ester at the 2-amino position.

Method 2: Reaction with Organic Carbonates

- According to US Patent US3763217A, carbamates can be prepared by reacting organic carbonates (e.g., ethylene carbonate or diethyl carbonate) with primary or secondary amines in the presence of Lewis acids.

- The reaction is typically carried out at reflux temperature with continuous removal of the released alcohol to drive the reaction forward.

- This method offers a cleaner reaction profile and avoids the use of phosgene derivatives.

Alternative Synthetic Routes

- Hydroxylamine-mediated transformations : Some benzimidazole carbamate derivatives are synthesized via intermediates such as oxyimino compounds, which are then converted to carbamates by reaction with alkyl chloroformates or carbonates.

- Catalytic hydrogenation or chemical reduction : For certain substituted benzimidazoles, reduction steps may be necessary before carbamate formation.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzimidazole core formation | o-Phenylenediamine + substituted aldehyde | Acidic medium | 80–150 | 70–85 | Acid catalyst (e.g., polyphosphoric acid) |

| Carbamate formation (chloroformate) | Benzimidazole amine + ethyl chloroformate + base | DCM or THF | 0–25 | 75–90 | Base scavenges HCl, inert atmosphere preferred |

| Carbamate formation (carbonate) | Benzimidazole amine + organic carbonate + Lewis acid | Reflux solvent | Reflux (~80–120) | 80–95 | Continuous removal of alcohol byproduct improves yield |

Research Findings and Optimization

- The use of organic carbonates with Lewis acid catalysis has been shown to improve yield and reduce hazardous reagents compared to phosgene-based methods.

- Reaction temperature and solvent choice critically affect the purity and yield of the carbamate ester.

- Continuous removal of alcohol byproducts (e.g., ethanol) during carbonate reactions shifts equilibrium favorably.

- The presence of bases such as triethylamine is essential to neutralize acid byproducts and prevent side reactions.

- Purification typically involves recrystallization or chromatographic techniques to isolate the pure ethyl carbamate ester.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Ethyl chloroformate reaction | Benzimidazole amine, ethyl chloroformate, base | High yield, straightforward | Use of corrosive reagents (HCl) |

| Organic carbonate with Lewis acid | Benzimidazole amine, diethyl carbonate, Lewis acid | Safer reagents, cleaner reaction | Requires reflux and alcohol removal |

| Hydroxylamine intermediate route | Benzimidazole derivatives, hydroxylamine, alkyl chloroformate | Versatile for substituted derivatives | Multi-step, longer reaction time |

Mechanism of Action

The mechanism of action of carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Variation in Ester Groups

The choice of ester group (methyl vs. ethyl) significantly influences biological activity and stability:

- Methyl Esters : indicates methyl carbamates (e.g., dimethyl- and methylphenyl-carbamic esters) exhibit stronger physostigmine-like activity in stimulating intestinal peristalsis compared to ethyl esters. For example, the dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate matches physostigmine's miotic activity, whereas ethyl esters show weaker effects .

- Ethyl esters of simpler carbamates (e.g., carbamic acid ethyl ester) are volatile and identified in food products, suggesting differing stability profiles .

Table 1: Ester Group Impact on Activity

Substituent Effects on the Benzimidazole Ring

The 5-position substituent on the benzimidazole ring modulates physicochemical and pharmacological properties:

- Benzoyl Group : In (5-benzoyl-1H-benzimidazol-2-yl)-carbamic acid methyl ester (CAS 31431-29-7), the electron-withdrawing benzoyl group may reduce basicity compared to phenyl, affecting solubility and receptor interactions .

- Cyanophenylmethyl Group: Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester (CAS 80229-07-8) has a molecular weight of 306.32 g/mol and density of 1.363 g/cm³, suggesting higher polarity than the phenyl-substituted target compound .

- Butyl Group : Carbamic acid, (5-butyl-1H-benzimidazol-2-yl)-, methyl ester (CAS 17804-35-2) is listed as a hazardous waste (U271), highlighting how alkyl substituents may influence toxicity .

Table 2: Substituent Comparison

Biological Activity

Carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester, also known as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The ethyl ester moiety enhances its solubility and bioavailability. The molecular formula is with a molecular weight of 256.30 g/mol.

Biological Activity Overview

-

Antimicrobial Activity :

- Benzimidazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds containing the benzimidazole nucleus exhibit activity against various bacterial strains and fungi .

- A specific study highlighted the antifilarial activity of benzimidazole derivatives, suggesting their potential use in treating parasitic infections .

-

Anticancer Properties :

- Research has shown that benzimidazole derivatives can act as effective anticancer agents. They exhibit mechanisms such as topoisomerase inhibition and DNA intercalation, which are crucial for disrupting cancer cell proliferation .

- A review identified multiple benzimidazole derivatives with promising anticancer activities through various mechanisms including epigenetic regulation and inhibition of key enzymes involved in cancer progression .

-

Toxicological Profile :

- Toxicological studies reveal that carbamic acid derivatives, including the ethyl ester form, have low acute toxicity levels. In vivo studies in rats indicated that the compound was poorly absorbed through dermal exposure but showed systemic effects when administered orally .

- Long-term exposure studies highlighted potential reproductive and developmental toxicity, necessitating careful evaluation for therapeutic use .

The biological activity of carbamic acid derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many benzimidazole derivatives act by inhibiting enzymes critical for microbial survival and cancer cell growth.

- DNA Interaction : Compounds can intercalate into DNA or inhibit topoisomerases, leading to disruption of DNA replication in cancer cells.

- Receptor Binding : These compounds may interact with various receptors involved in signal transduction pathways, influencing cellular responses.

Case Studies

- Antifilarial Activity :

- Anticancer Efficacy :

Comparative Analysis of Biological Activities

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

Research indicates that compounds with a benzimidazole core, including carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester, exhibit significant anticancer activity. Studies have demonstrated that derivatives of benzimidazole can inhibit microtubule polymerization, which is critical for cancer cell division. For instance:

- Microtubule Inhibitors : Compounds like methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate have shown strong cytotoxic effects against breast cancer cells by inducing mitotic arrest and apoptosis through mitochondrial pathways .

1.2 Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. The benzimidazole structure is known for its bioactivity against various pathogens, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of benzimidazole derivatives against bacterial strains showed promising results, indicating the potential of carbamic acid derivatives in treating infections caused by resistant bacteria.

Agricultural Applications

2.1 Anthelmintic Activity

Carbamic acid derivatives have been explored for their anthelmintic properties, particularly in treating helminth infections in mammals. The structural characteristics of these compounds allow them to interact effectively with the biological systems of parasites.

| Compound | Activity | Target Parasite |

|---|---|---|

| Ethyl [5-(hydroxy(phenyl)methyl)-1H-benzimidazol-2-yl] carbamate | Anthelmintic | Filarial worms |

| Methyl [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl] carbamate | Anthelmintic | Intestinal helminths |

Case Study: Efficacy Against Filarial Infections

Clinical trials have shown that certain benzimidazole derivatives can significantly reduce the burden of filarial infections when administered alongside existing treatments like ivermectin .

Industrial Applications

3.1 Material Science

The compound is utilized in developing advanced materials such as polymers and resins due to its stable aromatic structure. Its unique properties make it suitable for applications in coatings and adhesives.

3.2 Dye and Pigment Synthesis

This compound is also employed in synthesizing dyes and pigments, leveraging its stability and color properties.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzimidazole | Lacks phenyl and carbamic acid groups | Basic structure |

| Phenylbenzimidazole | Contains phenyl group | Enhanced stability |

| Other Carbamic Acid Esters | Varying substituents | Different biological activities |

The unique combination of the benzimidazole core, phenyl substitution, and carbamic acid esterification imparts specific chemical and biological properties that enhance its applicability across various domains.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate ester undergoes hydrolysis under acidic or basic conditions, yielding a benzimidazole-2-amine derivative, ethanol, and carbon dioxide.

| Conditions | Mechanism | Products |

|---|---|---|

| Acidic (e.g., HCl) | Protonation of carbonyl oxygen → nucleophilic attack by water → cleavage of ester bond | (5-phenyl-1H-benzimidazol-2-yl)amine + ethanol + CO₂ |

| Basic (e.g., NaOH) | Direct nucleophilic attack by hydroxide on carbonyl carbon → ester saponification | Same as above |

The reaction rate is influenced by steric hindrance from the phenyl group and electronic effects of the benzimidazole ring.

Nucleophilic Substitution

The ethoxy group in the carbamate acts as a leaving group, enabling nucleophilic substitution reactions .

For example, reaction with hydrazine forms heterocycles through intermediate amidine formation followed by cyclization .

Oxidation Reactions

The benzimidazole core and phenyl substituent are susceptible to oxidation, yielding hydroxylated or quinone-like derivatives .

Oxidation at the benzimidazole nitrogen may enhance interactions with biological targets like tubulin .

Biologically Relevant Interactions

The compound modulates enzymatic activity through covalent and non-covalent interactions:

Enzyme Inhibition

-

Tubulin Binding : The benzimidazole ring mimics natural substrates, binding to tubulin’s colchicine site and inhibiting polymerization (e.g., nocodazole analogs) .

-

Kinase Inhibition : Electrophilic carbamate groups form covalent bonds with cysteine residues in kinases (e.g., EGFR, VEGFR-2) .

DNA Interaction

-

Intercalation into DNA via planar benzimidazole, disrupting replication .

-

Topoisomerase inhibition through stabilization of DNA-enzyme complexes .

Comparative Reactivity with Analogs

This compound’s versatility in hydrolysis, substitution, and oxidation reactions, combined with its biological activity, positions it as a valuable scaffold in medicinal chemistry and organic synthesis. Further studies optimizing reaction conditions could expand its synthetic and therapeutic applications.

Q & A

Q. What is the correct IUPAC nomenclature and structural characterization of carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester?

The IUPAC name follows the pattern carbamic acid-[substituent]-[position]-[heterocycle]-yl ester. For this compound, the benzimidazole core is substituted with a phenyl group at position 5 and an ethyl carbamate group at position 2. Key identifiers include:

- Molecular formula : Likely (based on analogous structures in ).

- CAS Registry : While not explicitly listed, similar compounds (e.g., methyl esters) are documented under CAS 10605-21-7 (Carbendazim) .

- Structural validation : Use to confirm the ethyl ester (δ ~1.3 ppm for CH, δ ~4.2 ppm for OCH) and phenyl protons (δ ~7.2–7.6 ppm) .

Q. What methodologies are employed in synthesizing this compound?

Synthesis typically involves:

- Step 1 : Preparation of 5-phenyl-1H-benzimidazole via condensation of o-phenylenediamine with a phenyl-substituted carbonyl compound (e.g., phenylglyoxal) under acidic conditions .

- Step 2 : Carbamate formation by reacting the benzimidazole with ethyl chloroformate in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.